molecular formula C10H10N2O3 B12612058 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 6-ethoxy-

1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 6-ethoxy-

Cat. No.: B12612058
M. Wt: 206.20 g/mol
InChI Key: VBBDKEYMTLTHJM-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 6-ethoxy- is a heterocyclic compound that has garnered interest due to its potential biological activities. This compound is part of the pyrrolopyridine family, which is known for its diverse pharmacological properties, including anti-cancer and anti-inflammatory effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 6-ethoxy- typically involves multi-step organic reactions. One common method starts with the preparation of the pyridine ring, followed by the introduction of the pyrrole moiety. The ethoxy group is then added through an etherification reaction. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Purification processes, such as crystallization and chromatography, are employed to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 6-ethoxy- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to convert specific functional groups to their reduced forms.

    Substitution: Commonly involves the replacement of hydrogen atoms with other substituents.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 6-ethoxy- has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential to inhibit specific enzymes or proteins.

    Medicine: Investigated for its anti-cancer properties, particularly in targeting fibroblast growth factor receptors (FGFRs).

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 6-ethoxy- involves its interaction with molecular targets such as FGFRs. By binding to these receptors, the compound can inhibit their activity, leading to reduced cell proliferation and increased apoptosis in cancer cells. This pathway involves the disruption of downstream signaling cascades, including the RAS-MEK-ERK and PI3K-Akt pathways .

Comparison with Similar Compounds

    1H-Pyrrolo[2,3-b]pyridine: Lacks the ethoxy group but shares the core structure.

    1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid: Similar but without the ethoxy substitution.

    6-Methoxy-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid: Contains a methoxy group instead of an ethoxy group.

Uniqueness: 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 6-ethoxy- is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the ethoxy group may enhance its solubility and binding affinity to certain molecular targets, making it a valuable compound for drug development .

Properties

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

6-ethoxy-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid

InChI

InChI=1S/C10H10N2O3/c1-2-15-9-7(10(13)14)5-6-3-4-11-8(6)12-9/h3-5H,2H2,1H3,(H,11,12)(H,13,14)

InChI Key

VBBDKEYMTLTHJM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C2C=CNC2=N1)C(=O)O

Origin of Product

United States

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